
6-oxo-2-(3-phenylpropylsulfanyl)-1H-pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MINA53 inhibitor (Compound 10) involves the preparation of 2-(aryl)alkylthio-3,4-dihydro-4-oxoypyrimidine-5-carboxylic acids. The synthetic route typically includes the use of ribosomal substrate fragments and mass spectrometry assays to identify potent inhibitors . The reaction conditions often involve the use of crystallographic studies with the JmjC demethylase KDM5B to reveal active site binding .
Industrial Production Methods: While specific industrial production methods for MINA53 inhibitor (Compound 10) are not detailed, the compound’s synthesis likely involves standard organic synthesis techniques, including the use of common reagents and conditions such as DMSO, PEG300, and Tween 80 for in vivo formulations .
Chemical Reactions Analysis
Types of Reactions: MINA53 inhibitor (Compound 10) undergoes various chemical reactions, including hydroxylation catalyzed by the JmjC domain 2-oxoglutarate-dependent oxygenase . The compound binds to MINA53 by directly interacting with the iron cofactor, which is crucial for its inhibitory activity .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of MINA53 inhibitor (Compound 10) include DMSO, PEG300, and Tween 80 . The reaction conditions often involve mass spectrometry assays and crystallographic studies to ensure target engagement and selectivity .
Major Products Formed: The major products formed from the reactions involving MINA53 inhibitor (Compound 10) include potent inhibitors of the ribosomal oxygenase MINA53, with selectivity over other JmjC oxygenases .
Scientific Research Applications
MINA53 inhibitor (Compound 10) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. The compound has shown antiproliferative activity with solid cancer lines and sensitizes cancer cells to conventional chemotherapy . It is also involved in the regulation of proliferation and survival of gastric cancer by controlling cell cycle gene expression . Additionally, MINA53 inhibitor (Compound 10) is used in studies related to inflammation and oncology, highlighting its potential in combination therapies .
Mechanism of Action
The mechanism of action of MINA53 inhibitor (Compound 10) involves its binding to the iron cofactor of the JmjC domain 2-oxoglutarate-dependent oxygenase MINA53 . This binding inhibits the hydroxylation activity of MINA53, which is crucial for its role in ribosomal regulation . The compound’s selectivity for MINA53 over other JmjC oxygenases, such as KDM4-6, further enhances its therapeutic potential .
Comparison with Similar Compounds
MINA53 inhibitor (Compound 10) is unique in its selectivity and potency as an inhibitor of the ribosomal oxygenase MINA53. Similar compounds include other JmjC domain-containing 2-oxoglutarate-dependent oxygenases, such as NO66 and KDM5B . MINA53 inhibitor (Compound 10) stands out due to its direct interaction with the iron cofactor and its ability to sensitize cancer cells to conventional chemotherapy .
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
6-oxo-2-(3-phenylpropylsulfanyl)-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3S/c17-12-11(13(18)19)9-15-14(16-12)20-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,18,19)(H,15,16,17) |
InChI Key |
KVLLCVZEILXFDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=NC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


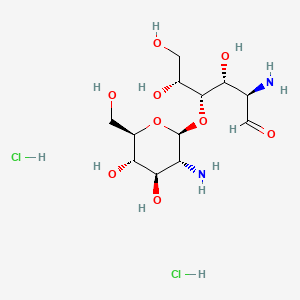

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830293.png)
![2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B10830295.png)
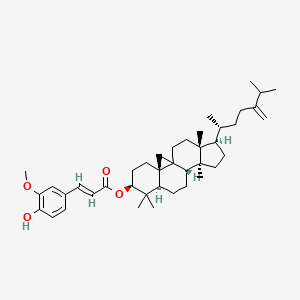
![(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B10830301.png)
![tert-butyl N-[(E,4S,7S)-7-benzyl-8-[(2S)-2-[[(2S)-1-[[(2S)-1-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-1-oxo-5-(phenylmethoxycarbonylamino)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-8-oxooct-5-en-4-yl]carbamate](/img/structure/B10830309.png)
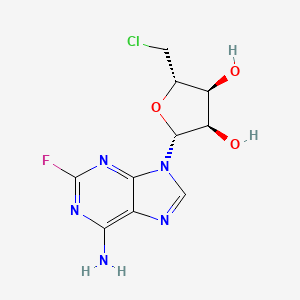
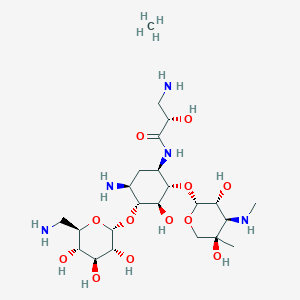
![5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B10830338.png)

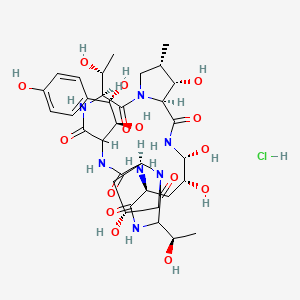
![(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;methane;sulfuric acid](/img/structure/B10830357.png)
![(1R,2S,4R,6R,7R,10S,11R,14S,16R)-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde](/img/structure/B10830359.png)
